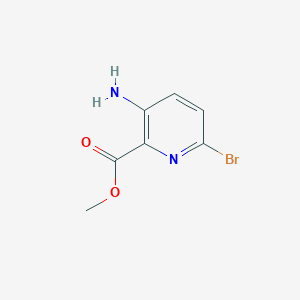

Methyl 3-amino-6-bromopicolinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-6-bromopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-12-7(11)6-4(9)2-3-5(8)10-6/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FETASVOVQOWEBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=N1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670385 | |

| Record name | Methyl 3-amino-6-bromopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866775-09-9 | |

| Record name | 2-Pyridinecarboxylic acid, 3-amino-6-bromo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866775-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-amino-6-bromopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-amino-6-bromopicolinate (CAS: 866775-09-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

Methyl 3-amino-6-bromopicolinate is a strategically functionalized pyridine derivative that has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its unique arrangement of an amino group, a bromine atom, and a methyl ester on the picolinic acid scaffold provides multiple reaction sites for diversification, making it an attractive starting material for the synthesis of complex molecular architectures. This guide offers a comprehensive overview of its properties, synthesis, reactivity, and applications, providing researchers with the foundational knowledge to effectively utilize this compound in their synthetic endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a reagent is paramount for its successful application in synthesis. The key properties of this compound are summarized below.

Core Properties

| Property | Value | Source(s) |

| CAS Number | 866775-09-9 | [1][2] |

| Molecular Formula | C₇H₇BrN₂O₂ | [1][2] |

| Molecular Weight | 231.05 g/mol | [1][2] |

| IUPAC Name | methyl 3-amino-6-bromopyridine-2-carboxylate | [1][3] |

| Appearance | Solid | [3] |

| Purity | Typically ≥97% | [1][3] |

Predicted and Experimental Data

| Property | Value | Notes | Source(s) |

| Melting Point | Not available | For a related compound, Methyl 3-amino-6-bromopyrazine-2-carboxylate, the melting point is 172-177 °C. | [4] |

| Boiling Point | 333.4 ± 37.0 °C | Predicted value | |

| Topological Polar Surface Area (TPSA) | 65.21 Ų | [2] | |

| logP | 1.2129 | [2] | |

| Hydrogen Bond Donors | 1 | [2] | |

| Hydrogen Bond Acceptors | 4 | [2] | |

| Rotatable Bonds | 1 | [2] |

Spectroscopic Data

While comprehensive, publicly available spectra are limited, some characterization data has been reported.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Detailed experimental ¹³C NMR data for this specific compound is not available in the searched results. However, based on the structure, one would expect seven distinct carbon signals corresponding to the pyridine ring carbons, the carboxylate carbon, and the methyl ester carbon. The chemical shifts can be predicted using standard correlation tables for substituted pyridines.

-

Mass Spectrometry (MS): Experimental mass spectrometry data detailing the fragmentation pattern of this compound is not explicitly provided in the search results. The molecular ion peak [M]+ would be expected at m/z 230 and 232 in an approximate 1:1 ratio, characteristic of a monobrominated compound. Fragmentation would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Synthesis and Handling

Synthetic Approach

The synthesis of this compound typically involves a multi-step sequence starting from a simpler picolinic acid derivative. The general strategy is outlined below:

Figure 1: General synthetic workflow for this compound.

A Plausible Experimental Protocol:

While a specific, detailed protocol for the title compound was not found, a representative procedure for a similar transformation is described for the synthesis of Methyl 3-(bromomethyl)-6-chloropicolinate.[1] This can be adapted by a skilled chemist. A plausible, generalized protocol for the synthesis of this compound could involve:

-

Bromination of a suitable picolinate precursor: A commercially available aminopicolinate could be brominated using an electrophilic brominating agent like N-bromosuccinimide (NBS) in a suitable solvent.

-

Purification: The crude product would be purified using standard techniques such as column chromatography on silica gel.

Storage and Handling

-

Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed and protect from light. Recommended storage temperature is 2-8°C.[3]

-

Safety: This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work in a well-ventilated fume hood.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the presence of three distinct functional groups that can be selectively manipulated.

Figure 2: Key reaction sites and potential transformations of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents.

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling with boronic acids or their esters.[6][7] This is a powerful method for synthesizing biaryl compounds or introducing alkyl, alkenyl, or alkynyl groups at the 6-position. The general mechanism involves oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product.[7]

-

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds by coupling with a variety of primary and secondary amines.[8][9] This provides a direct route to a diverse array of 6-amino-substituted picolinates. The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[10]

Reactions of the Amino and Ester Groups

The amino and ester functionalities offer further opportunities for molecular elaboration.

-

Acylation and Sulfonylation of the Amino Group: The 3-amino group can readily undergo acylation with acyl chlorides or anhydrides to form amides, or sulfonylation with sulfonyl chlorides to produce sulfonamides. These reactions can be used to introduce a variety of functional groups or to protect the amino group during subsequent transformations.

-

Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using lithium hydroxide). The resulting carboxylic acid can then be coupled with amines to form amides using standard peptide coupling reagents. Alternatively, the methyl ester can be converted to other esters via transesterification.

Applications in Research and Development

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules with potential biological activity.

-

Pharmaceutical and Agrochemical Discovery: The substituted picolinate core is a common motif in many biologically active compounds. This building block serves as a key starting material for the synthesis of novel candidates for drug discovery programs and for the development of new agrochemicals.

-

Proteomics Research: While the specific application is not detailed in the provided search results, picolinates, in general, have been investigated in the context of protein metabolism.[11] Chromium picolinate, for example, has been studied for its effects on protein synthesis and metabolism.[12] It is plausible that this compound could be used to synthesize probes or labels for studying protein structure and function, although further research is needed to substantiate this.

Conclusion

This compound is a highly versatile and valuable building block for organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, making it an ideal starting point for the construction of diverse and complex molecular libraries. A solid understanding of its physicochemical properties, reactivity, and handling requirements will enable researchers to fully exploit its synthetic potential in the pursuit of novel molecules for pharmaceutical, agrochemical, and materials science applications.

References

- 1. Methyl 3-(broMoMethyl)-6-chloropicolinate synthesis - chemicalbook [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 866775-09-9 [sigmaaldrich.com]

- 4. Methyl 3-amino-6-bromopyrazine-2-carboxylate 95 6966-01-4 [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. [Repercussions of chromium picolinate in the protein metabolism based on the age] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methyl 3-Amino-6-Bromopicolinate: A Versatile Scaffold for Modern Drug Discovery and Kinase Inhibitor Synthesis

Abstract

Methyl 3-amino-6-bromopicolinate (CAS No. 866775-09-9) has emerged as a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and organic synthesis.[1][2] Its strategic arrangement of three distinct functional groups—an amine, a bromine atom, and a methyl ester on a pyridine core—provides a versatile platform for controlled, multi-directional chemical modifications. This technical guide elucidates the core research applications of this compound, with a focused exploration of its instrumental role in the synthesis of novel kinase inhibitors. We will dissect the causality behind its synthetic utility, provide field-proven experimental protocols for its modification, and illustrate its application in systematic structure-activity relationship (SAR) studies, thereby offering a comprehensive resource for researchers in drug discovery and development.

Introduction to a High-Value Synthetic Intermediate

In the quest for novel therapeutics, the efficiency of synthesizing complex molecular architectures is paramount. The selection of starting materials, or building blocks, dictates the accessible chemical space and the feasibility of a drug discovery campaign.[3] this compound is a prime example of a well-designed intermediate, offering chemists a reliable and adaptable scaffold for generating molecular diversity.[4][5]

Core Chemical and Physical Properties

The compound's utility is rooted in its fundamental properties, which make it amenable to a wide range of reaction conditions.

| Property | Value | Reference |

| CAS Number | 866775-09-9 | [1] |

| Molecular Formula | C₇H₇BrN₂O₂ | [2][6] |

| Molecular Weight | 231.05 g/mol | [6] |

| IUPAC Name | methyl 3-amino-6-bromo-2-pyridinecarboxylate | |

| Physical Form | Solid | |

| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place |

The Power of Trifunctionality: Structural Rationale for Use

The exceptional versatility of this compound stems from its three strategically positioned reactive sites. This trifunctionality is not accidental; it is a deliberate design that allows for orthogonal chemical transformations, enabling the systematic construction of complex molecules.

-

The C6-Bromine Atom : This is arguably the most valuable handle for introducing molecular complexity. The bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, Sonogashira, and Stille couplings.[4][7] This allows for the facile introduction of a vast array of aryl, heteroaryl, alkyl, or amino substituents, which is a cornerstone of SAR exploration.

-

The C3-Amino Group : The primary amine is a versatile nucleophile. It can be readily acylated to form amides, alkylated, or used as a handle for further heterocyclic ring formation. This site is often exploited to modulate solubility, introduce hydrogen bond donors, or connect to other pharmacophoric elements.[6]

-

The C2-Methyl Ester : This group can be easily hydrolyzed to the corresponding carboxylic acid, providing a point for amide bond formation with a diverse library of amines.[7] Alternatively, it can be reduced or converted to other functional groups, further expanding the synthetic possibilities.

The spatial and electronic differentiation of these groups allows chemists to perform sequential, controlled reactions, building out from the central pyridine scaffold in a predictable manner.

Core Application: A Scaffold for Novel Kinase Inhibitors

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[8] Consequently, kinase inhibitors are a major focus of pharmaceutical research.[9][10] The pyridine scaffold present in this compound is a common motif in many biologically active molecules and is particularly prevalent in kinase inhibitors, where it often acts as a hinge-binding element.[4][7]

The compound serves as an ideal starting point for building libraries of potential kinase inhibitors. The C6-position can be elaborated with various aromatic or heteroaromatic groups to target the solvent-exposed region of the ATP-binding pocket, while the C3-amino and C2-ester positions can be modified to optimize potency, selectivity, and pharmacokinetic properties.[7]

Field-Proven Experimental Methodologies

To translate the potential of this building block into tangible results, robust and reproducible synthetic protocols are essential. The following methods are self-validating systems, designed for clarity and high yield.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details the introduction of an aryl group at the C6-position, a common first step in a drug discovery campaign.[7][11]

Objective: To synthesize Methyl 3-amino-6-(4-methoxyphenyl)picolinate.

Materials:

-

This compound (1.0 mmol, 231 mg)

-

4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol, 37 mg)

-

Sodium Carbonate (Na₂CO₃) (2.0 mmol, 212 mg)

-

1,4-Dioxane (5 mL)

-

Water (1 mL)

Step-by-Step Procedure:

-

Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere. Causality: Palladium catalysts are sensitive to oxygen, which can lead to catalyst decomposition and lower yields. An inert atmosphere is critical for catalytic cycle efficiency.

-

Solvent Addition: Add the 1,4-dioxane and water via syringe. Causality: The dioxane/water solvent system is effective for Suzuki couplings as it dissolves the organic starting materials and the inorganic base, facilitating the reaction.

-

Reaction: Place the flask in a preheated oil bath at 90°C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude residue by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the pure product.

Protocol 2: Amide Formation via Ester Hydrolysis and Coupling

This two-step protocol demonstrates the modification of the C2-ester.

Step A: Saponification (Ester Hydrolysis)

-

Dissolve the Suzuki product from Protocol 1 (1.0 mmol) in a mixture of THF (5 mL) and Methanol (2 mL).

-

Add a solution of Lithium Hydroxide (LiOH) (2.0 mmol) in water (2 mL).

-

Stir at room temperature for 3-5 hours until TLC shows complete consumption of the starting material.

-

Acidify the reaction mixture to pH ~4 with 1M HCl.

-

Extract the product with ethyl acetate (3 x 20 mL), dry the combined organic layers over Na₂SO₄, and concentrate to yield the carboxylic acid, which is often used directly in the next step.

Step B: Amide Coupling (EDC/HOBt)

-

Dissolve the carboxylic acid from Step A (1.0 mmol) in dichloromethane (DCM) (10 mL).

-

Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 mmol) and Hydroxybenzotriazole (HOBt) (1.2 mmol).

-

Stir for 15 minutes, then add the desired amine (e.g., benzylamine, 1.1 mmol) and triethylamine (TEA) (2.5 mmol).

-

Stir at room temperature overnight.

-

Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer and concentrate.

-

Purify by column chromatography to yield the final amide.

Driving SAR: A Case Study in Kinase Inhibition

The true power of this compound is realized when its synthetic versatility is applied to a systematic SAR study. By creating a small, focused library of analogs, researchers can quickly identify key structural features that govern biological activity.

The table below presents hypothetical data from an SAR study targeting c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family implicated in inflammatory diseases and cancer.[8] The goal is to explore how different substituents at the C6-position (R¹) impact inhibitory potency.

| Compound ID | R¹ Group (at C6-position) | JNK3 IC₅₀ (nM) | Notes on Rationale |

| SCA-01 | Phenyl | 250 | Baseline compound. Establishes a benchmark for potency. |

| SCA-02 | 4-Methoxyphenyl | 85 | Addition of a para-methoxy group (electron-donating) improves potency, suggesting a favorable interaction. |

| SCA-03 | 4-Chlorophenyl | 150 | An electron-withdrawing group at the para position slightly decreases potency compared to the methoxy analog. |

| SCA-04 | 3-Hydroxyphenyl | 45 | A meta-hydroxyl group may act as a hydrogen bond donor, significantly improving potency. |

| SCA-05 | Pyridin-4-yl | 60 | Introduction of a basic nitrogen may improve solubility and allow for additional hydrogen bonding interactions. |

| SCA-06 | Thiophen-2-yl | 180 | Bioisosteric replacement of phenyl with thiophene maintains moderate activity. |

Data are hypothetical and for illustrative purposes only.

This systematic approach, enabled by the reliable reactivity of the C6-bromo handle, allows researchers to rapidly build an understanding of the target's binding pocket and design more potent and selective inhibitors.

Broader Horizons and Future Outlook

While its application in medicinal chemistry is profound, the utility of this compound is not confined to pharmaceuticals. The pyridine core is also a key feature in many modern agrochemicals, including herbicides and pesticides.[4][5] The synthetic methodologies described here are directly transferable to the development of novel crop protection agents. Furthermore, in materials science, pyridine derivatives are used to construct coordination polymers and organic light-emitting diodes (OLEDs), suggesting potential applications for this versatile building block in advanced materials research.[4]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for innovation. Its trifunctional nature provides a robust and flexible platform for the efficient synthesis of complex molecular targets. As demonstrated, its primary role in the development of kinase inhibitors showcases its value in accelerating drug discovery programs by enabling rapid library synthesis and systematic SAR exploration. For research scientists and drug development professionals, mastering the chemistry of this scaffold is a key step toward the rational design of the next generation of novel therapeutics and advanced materials.

References

- 1. watson-int.com [watson-int.com]

- 2. chemscene.com [chemscene.com]

- 3. news.umich.edu [news.umich.edu]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Buy Methyl 6-amino-3-bromopicolinate | 178876-83-0 [smolecule.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 10. mdpi.com [mdpi.com]

- 11. chemrxiv.org [chemrxiv.org]

Methyl 3-amino-6-bromopicolinate structure and synthesis overview

An In-depth Technical Guide to Methyl 3-amino-6-bromopicolinate: Structure, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern organic synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, provides a detailed and validated synthetic protocol, elucidates the underlying reaction mechanism, and explores its significant applications.

Core Compound Profile: this compound

This compound is a substituted pyridine derivative, specifically a picolinate, which is an ester of picolinic acid. Its unique arrangement of an amino group, a bromine atom, and a methyl ester on the pyridine core makes it a highly versatile and valuable intermediate for creating more complex molecular architectures.[1][2]

1.1. Chemical Structure and Identifiers

-

IUPAC Name: methyl 3-amino-6-bromopyridine-2-carboxylate[1]

-

CAS Number: 866775-09-9

-

Molecular Formula: C₇H₇BrN₂O₂[1]

-

Molecular Weight: 231.05 g/mol [1]

-

SMILES: COC(=O)c1c(ccc(n1)Br)N[3]

-

InChI Key: FETASVOVQOWEBL-UHFFFAOYSA-N

1.2. Physicochemical Properties

The compound's physical and chemical properties are critical for its handling, storage, and application in synthesis. It is typically a solid at room temperature.

| Property | Value | Source(s) |

| Physical Form | Solid | |

| Purity | ≥97% | [4] |

| Boiling Point | 333.4±37.0 °C (Predicted) | [5] |

| Density | 1.662±0.06 g/cm³ (Predicted) | [5] |

| Storage Conditions | 2-8°C, Keep in dark place, inert atmosphere, protect from light | [4] |

Synthesis of this compound

The synthesis of this compound is a well-defined process, primarily involving the regioselective bromination of a commercially available precursor. The following protocol is based on established and reproducible methods.[6]

2.1. Synthetic Workflow Overview

The synthesis is achieved via an electrophilic aromatic substitution reaction. The starting material, Methyl 3-aminopyridine-2-carboxylate, is subjected to bromination to yield the target compound. The amino group at the C-3 position is a strong activating group, which directs the incoming electrophile (bromine) to the C-6 position (para to the amine), thus ensuring high regioselectivity.

Caption: Synthetic workflow for this compound.

2.2. Detailed Experimental Protocol

This protocol describes the synthesis of Methyl 3-amino-6-bromopyridine-2-carboxylate from Methyl 3-aminopyridine-2-carboxylate.[6]

Materials:

-

Methyl 3-aminopyridine-2-carboxylate (1 equivalent)

-

Water (H₂O)

-

2M Sulfuric Acid (H₂SO₄)

-

Bromine (Br₂) (1 equivalent)

-

Acetic Acid

-

2N Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Dichloromethane (DCM)

Procedure:

-

Dissolution: In a suitable reaction vessel, dissolve Methyl 3-aminopyridine-2-carboxylate (17 g, 111.8 mmol) in a solvent mixture of water (288 mL) and 2M sulfuric acid (58 mL). Stir at room temperature until a clear solution is obtained. The acidic medium protonates the pyridine nitrogen, increasing solubility and activating the ring for electrophilic attack.

-

Bromination: Prepare a solution of bromine (5.76 mL, 111.8 mmol) in acetic acid (43 mL). Add this solution dropwise to the reaction mixture over a period of 30-60 minutes. The slow addition is crucial to control the reaction exotherm and prevent the formation of polybrominated byproducts.

-

Reaction: Stir the reaction mixture at room temperature for 4 hours after the addition is complete. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Quenching and Neutralization: Upon completion, carefully adjust the pH of the reaction mixture to ~6 using a 2N aqueous sodium hydroxide solution. This step neutralizes the excess acid and quenches any unreacted bromine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase twice with ethyl acetate. The organic product will partition into the ethyl acetate layer.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent by evaporation under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by silica gel column chromatography using dichloromethane as the eluent to afford the final product, Methyl 3-amino-6-bromopyridine-2-carboxylate, as a white solid (typical yield: ~74%).[6]

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis hinges on the principles of electrophilic aromatic substitution on a highly activated pyridine ring. The interplay between the activating amino group and the deactivating ester group dictates the outcome.

Causality Behind Regioselectivity:

-

Activating Group: The amino group at the C-3 position is a powerful electron-donating group. Through resonance, it significantly increases the electron density at the C-2, C-4, and C-6 positions, making them susceptible to electrophilic attack.

-

Deactivating Group: The methyl carboxylate group at the C-2 position is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution.

-

Steric Hindrance: The position ortho to the amine (C-4) is sterically less hindered than the C-2 position, which is flanked by the bulky ester group.

-

Directing Effect: The C-6 position is para to the strongly activating amino group, making it the most electronically enriched and sterically accessible site for the electrophile (Br⁺). This results in the highly selective formation of the 6-bromo isomer.

Caption: Mechanism of electrophilic bromination on the picolinate ring.

Applications in Research and Development

This compound is not an end-product but a crucial starting point for synthesizing a wide array of functional molecules.

-

Pharmaceutical Development: It serves as a foundational scaffold for building complex molecules with potential therapeutic value. Its derivatives are investigated as lead compounds in drug discovery programs, particularly in the fields of antimicrobial and anticancer research.[1]

-

Agrochemicals: The structural motif of this compound is utilized in the development of novel pesticides and herbicides, where modifications can tune the biological activity for crop protection.[1][2]

-

Organic Synthesis Intermediate: As a bifunctional molecule (containing both an amine and a reactive bromine), it allows for sequential and diverse chemical modifications. The bromine atom can be readily displaced via nucleophilic substitution or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the amino group can undergo acylation or alkylation.[1]

-

Proteomics Research: The compound is classified as a biochemical reagent that can be used as a biological material in life science research, with specific applications noted in the field of proteomics.[1][7]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. Users should consult the Safety Data Sheet (SDS) before use.

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.[5]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

References

Physical and chemical properties of Methyl 3-amino-6-bromopicolinate

An In-Depth Technical Guide to Methyl 3-amino-6-bromopicolinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted pyridine derivative that has emerged as a crucial building block in medicinal chemistry and organic synthesis. Its unique trifunctional structure—comprising a pyridine core, an amino group, a bromine atom, and a methyl ester—offers multiple reaction sites for constructing complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, characterization data, and its applications as a key intermediate in the development of pharmacologically active compounds, particularly kinase inhibitors.

Physicochemical and Computational Properties

This compound is a solid at room temperature, and its stability is enhanced when stored under refrigerated conditions and protected from light.[1][2] While extensive experimental data on certain physical properties is not widely published, a summary of its known and computationally predicted characteristics is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 866775-09-9 | [1] |

| Molecular Formula | C₇H₇BrN₂O₂ | [1] |

| Molecular Weight | 231.05 g/mol | [1] |

| IUPAC Name | methyl 3-amino-6-bromopyridine-2-carboxylate | [1] |

| Physical Form | Solid | [1] |

| Melting Point | Not experimentally reported in the literature. | [3][4] |

| Boiling Point | 353.4 ± 37.0 °C (Predicted) | [5] |

| Solubility | Not experimentally reported in the literature. | [3] |

| Storage Conditions | 2-8°C, keep in dark place, inert atmosphere. | [1] |

Table 2: Computational Data

| Parameter | Value | Source |

| Topological Polar Surface Area (TPSA) | 65.21 Ų | [6] |

| LogP (Octanol-Water Partition Coeff.) | 1.2129 | [6] |

| Hydrogen Bond Acceptors | 4 | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Rotatable Bonds | 1 | [6] |

Synthesis and Purification Protocol

The synthesis of this compound is authoritatively described in the patent literature, primarily through the regioselective bromination of its precursor, methyl 3-aminopicolinate. The following protocol is adapted from the procedure detailed in patent US20170190713A1.[2]

Causality and Experimental Rationale

The choice of N-bromosuccinimide (NBS) as the brominating agent is critical. NBS is an electrophilic brominating agent that is highly effective for halogenating electron-rich aromatic rings, such as an aminopyridine. The amino group at the 3-position activates the pyridine ring towards electrophilic substitution. The reaction is performed at a low temperature initially to control the reaction rate and selectivity, preventing potential side reactions. Acetonitrile (MeCN) is selected as the solvent due to its ability to dissolve the starting materials and its relative inertness under the reaction conditions. The product precipitates from the reaction mixture upon formation, which provides a straightforward and efficient method of initial purification via filtration.

Detailed Step-by-Step Methodology

-

Reaction Setup: In a suitable reaction vessel equipped with a magnetic stirrer and a nitrogen inlet, dissolve methyl 3-aminopicolinate (1.0 eq., e.g., 50 g, 328 mmol) in acetonitrile (e.g., 600 mL).

-

Cooling: Cool the resulting solution to 0°C using an ice-water bath. This step is crucial for controlling the exothermicity of the bromination reaction.

-

Addition of Brominating Agent: Add N-bromosuccinimide (NBS) (1.03 eq., e.g., 60 g, 337 mmol) to the cooled solution in portions. Maintaining the temperature at 0°C during the addition prevents the formation of over-brominated byproducts.

-

Reaction: After the complete addition of NBS, allow the reaction mixture to warm to 15°C and stir for 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Isolation of Product: Upon completion of the reaction, a precipitate will have formed. Collect the solid product by filtration.

-

Purification: Wash the collected solid with a cold solvent (such as acetonitrile or diethyl ether) to remove any residual starting materials or soluble impurities. The resulting solid is this compound.[2] Further purification, if necessary, can be achieved by recrystallization or silica gel column chromatography.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural integrity and purity of this compound are typically confirmed using standard spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR).

1H-NMR Spectroscopy

The proton NMR spectrum provides a definitive fingerprint of the molecule. The expected signals correspond to the protons on the pyridine ring, the amine group, and the methyl ester.

Table 3: 1H-NMR Data for this compound (Solvent: CDCl₃, Frequency: 300 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.32 | Doublet (d) | 1H | Pyridine C4-H |

| 6.93 | Doublet (d) | 1H | Pyridine C5-H |

| 5.81 | Broad Singlet (br s) | 2H | -NH₂ |

| 3.94 | Singlet (s) | 3H | -OCH₃ |

Source: Data adapted from analytical information provided by Career Henan Chemica Co.[7]

Interpretation:

-

The two doublets at 7.32 and 6.93 ppm are characteristic of two adjacent protons on a pyridine ring.

-

The broad singlet at 5.81 ppm is typical for amine (-NH₂) protons, which often exhibit broad signals due to quadrupole broadening and exchange.

-

The sharp singlet at 3.94 ppm, integrating to three protons, is unequivocally assigned to the methyl group of the ester functionality.

Chemical Reactivity and Applications in Drug Discovery

This compound is a versatile intermediate primarily due to the reactivity of the bromine atom at the 6-position of the pyridine ring. This site is highly susceptible to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Key Reactivity: Palladium-Catalyzed Cross-Coupling

The C-Br bond at the 6-position is the most synthetically useful handle on the molecule. It readily participates in reactions such as:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

-

Negishi Coupling: Reaction with organozinc reagents to form C-C bonds.[8]

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Application in the Synthesis of PIM Kinase Inhibitors

A prominent application of this intermediate is in the synthesis of Proviral Integration site for Moloney murine leukemia virus (PIM) kinase inhibitors, a class of molecules investigated for cancer therapy.[1][6][7][8][9][10] In these syntheses, this compound serves as the core scaffold. The bromine atom is typically displaced via a Suzuki coupling reaction with an appropriate aryl boronic acid to install a key pharmacophoric element.

Synthetic Application Diagram

Caption: Use as an intermediate in Suzuki coupling reactions.

Safety and Handling

This compound is associated with several hazards and requires careful handling in a laboratory setting.[1][3]

-

Hazard Classification: Warning. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3]

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes. Handle in accordance with good industrial hygiene and safety practices.[3]

-

First Aid:

-

If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[3]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[3]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]

-

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container under an inert atmosphere.[1]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[3]

References

- 1. CA2734415A1 - Picolinamide derivatives as kinase inhibitors - Google Patents [patents.google.com]

- 2. US20170190713A1 - Fused quadracyclic compounds, compositions and uses thereof - Google Patents [patents.google.com]

- 3. aksci.com [aksci.com]

- 4. echemi.com [echemi.com]

- 5. WO2015057043A1 - A process for the preparation of lenalidomide - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. WO2008106692A1 - Pim kinase inhibitors and methods of their use - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. WO2012120415A1 - Tetrasubstituted cyclohexyl compounds as kinase inhibitors - Google Patents [patents.google.com]

- 10. JP5412519B2 - Picolinamide derivatives as kinase inhibitors - Google Patents [patents.google.com]

A Comprehensive Technical Guide to Methyl 3-amino-6-bromopicolinate for Advanced Research and Development

This guide provides an in-depth exploration of Methyl 3-amino-6-bromopicolinate, a pivotal heterocyclic building block in contemporary drug discovery and organic synthesis. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes core chemical data, proven experimental protocols, and critical safety information to empower your next breakthrough. We will delve into the causality behind experimental choices, ensuring a robust understanding of its handling, application, and synthetic utility.

Core Molecular Attributes and Physicochemical Properties

This compound is a substituted pyridine derivative valued for its reactive handles that allow for diverse chemical modifications. Understanding its fundamental properties is the bedrock of its effective application in complex synthetic routes.

The molecular identity of this compound is defined by its precise arrangement of atoms, giving rise to its specific reactivity and physical characteristics. Its molecular formula is C₇H₇BrN₂O₂ and it has a molecular weight of 231.05 g/mol .[1][2] The structure features a pyridine ring substituted with a methyl ester at the 2-position, an amino group at the 3-position, and a bromine atom at the 6-position. This strategic placement of functional groups makes it a versatile intermediate in the synthesis of more complex molecules.[3][4]

A summary of its key identifiers and properties is presented below for quick reference.

| Identifier | Value | Source |

| IUPAC Name | methyl 3-amino-6-bromo-2-pyridinecarboxylate | [1] |

| CAS Number | 866775-09-9 | [1][2][3] |

| Molecular Formula | C₇H₇BrN₂O₂ | [1][2] |

| Molecular Weight | 231.05 g/mol | [1][2][3] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥97% | [1][2] |

| Storage | 2-8°C, inert atmosphere, keep in dark place | [1] |

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following protocol is a validated method for its preparation.

Experimental Protocol: Synthesis of this compound

Step 1: Bromination of Methyl 3-aminopicolinate

-

Dissolution: Dissolve Methyl 3-aminopyridine-2-carboxylate (1 equivalent) in a solvent mixture of water and 2M sulfuric acid. Stir at room temperature until complete dissolution.[5]

-

Brominating Agent Preparation: In a separate flask, prepare a solution of bromine (1 equivalent) in acetic acid.[5]

-

Reaction: Slowly add the bromine solution dropwise to the dissolved starting material. Maintain the reaction at room temperature and continue stirring for 4 hours after the addition is complete.[5]

-

Neutralization: Upon reaction completion, adjust the pH of the mixture to 6 using a 2N aqueous sodium hydroxide solution.[5]

-

Extraction: Extract the aqueous phase twice with ethyl acetate.[5]

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Remove the solvent by evaporation under reduced pressure to obtain the crude product.[5]

Step 2: Purification by Silica Gel Column Chromatography

-

Column Preparation: Prepare a silica gel column using dichloromethane as the eluent.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

-

Elution: Elute the column with dichloromethane, collecting the fractions containing the purified product.[5]

-

Characterization: Confirm the identity and purity of the product using ¹H-NMR spectroscopy. The expected ¹H-NMR (300 MHz, CDCl₃) signals are: δ 3.94 (3H, s), 5.81 (2H, brs), 6.93 (1H, d, J = 8.72 Hz), 7.32 (1H, d, J = 8.71 Hz).[5]

The workflow for the synthesis and purification is illustrated in the diagram below.

Caption: Synthesis and purification workflow for this compound.

Applications in Drug Discovery and Organic Synthesis

This compound serves as a versatile building block in the synthesis of a wide range of biologically active molecules and functional materials.

Its utility as a pharmaceutical intermediate is a key application.[6] The pyridine scaffold is a common motif in many therapeutic agents, and this compound provides a convenient starting point for the development of new drug candidates. The amino and bromo substituents offer orthogonal reactivity, allowing for selective modification of the pyridine ring.

In the realm of organic synthesis, this compound is a valuable reactant.[5] The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of diverse substituents at the 6-position.[6] The amino group can be acylated, alkylated, or used as a directing group in subsequent transformations. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.[6]

The strategic importance of the methyl group in drug design cannot be overstated. Introducing a methyl group can modulate a molecule's physicochemical properties, pharmacodynamics, and pharmacokinetics through various effects, including inductive and conformational effects.[7]

Safety, Handling, and Storage

Proper handling and storage of this compound are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Hazard Identification:

This compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8]

-

Handling: Avoid contact with skin and eyes. Do not breathe dust, mist, vapors, or spray. Handle in a well-ventilated area.[8]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[8]

First Aid Procedures:

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

-

Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[8]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[8]

-

Ingestion: Clean mouth with water and seek medical attention.[8]

Storage Recommendations:

Store in a dry, cool, and well-ventilated place.[8] Keep the container tightly closed and in a dark place under an inert atmosphere, ideally at 2-8°C.[1]

The logical flow for safe handling and response is depicted below.

Caption: Protocol for safe handling, exposure response, and storage of the compound.

Conclusion

This compound is a cornerstone building block for advanced chemical synthesis. Its well-defined molecular structure and predictable reactivity empower chemists to construct complex molecular architectures with high precision. By adhering to the outlined protocols for synthesis, handling, and application, researchers can safely and effectively leverage the full potential of this versatile compound in their pursuit of scientific innovation.

References

- 1. This compound | 866775-09-9 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. watson-int.com [watson-int.com]

- 4. Buy Methyl 6-amino-3-bromopicolinate | 178876-83-0 [smolecule.com]

- 5. 3-AMINO-6-BROMOPYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 866775-09-9 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.co.uk [fishersci.co.uk]

IUPAC name for Methyl 3-amino-6-bromopicolinate

An In-Depth Technical Guide to Methyl 3-amino-6-bromopicolinate

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 866775-09-9), a pivotal heterocyclic building block in modern synthetic chemistry. The document delineates its chemical identity, physicochemical properties, a detailed synthetic protocol with mechanistic rationales, and its strategic application in the development of complex molecular architectures, particularly within the pharmaceutical and agrochemical sectors. Emphasis is placed on the compound's reactivity, spectroscopic signature, and essential safety protocols, offering researchers and drug development professionals a thorough resource for its effective utilization.

This compound is a substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry. Its formal IUPAC name is methyl 3-amino-6-bromo-2-pyridinecarboxylate .[1][2] The molecule's architecture, featuring three distinct functional groups—an amine, a bromine atom, and a methyl ester—on a pyridine scaffold, makes it a versatile synthon for creating diverse chemical libraries.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 866775-09-9 | [1][3][4] |

| Molecular Formula | C₇H₇BrN₂O₂ | [2][4] |

| IUPAC Name | methyl 3-amino-6-bromo-2-pyridinecarboxylate | [1] |

| Synonyms | This compound, 3-Amino-6-bromopyridine-2-carboxylic acid methyl ester | [5] |

| InChI Key | FETASVOVQOWEBL-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | COC(=O)C1=C(C=CC(=N1)Br)N |[3] |

Caption: Chemical structure of this compound.

Physicochemical and Computed Properties

The compound is typically supplied as a solid with high purity, suitable for sensitive organic synthesis applications.[3] While an experimental melting point is not consistently reported in public databases, predicted values for other physical properties provide a useful baseline for handling and reaction planning.

Table 2: Physicochemical and Computed Data

| Property | Value | Notes | Source(s) |

|---|---|---|---|

| Molecular Weight | 231.05 g/mol | - | [2][4] |

| Physical Form | Solid | Yellow to dark yellow powder | [2][5] |

| Purity | ≥97% / 98% min | Varies by supplier | [3][4] |

| Boiling Point | 353.4 °C at 760 mmHg | Predicted | [6][7] |

| Density | 1.662 g/cm³ | Predicted | [5][6] |

| Flash Point | 167.5 °C | Predicted | [6][7] |

| pKa | -0.07 ± 0.10 | Predicted | [5] |

| LogP | 1.2129 | Computed | [3] |

| Topological Polar Surface Area (TPSA) | 65.21 Ų | Computed | [3] |

| Solubility | No data available | - |[7] |

Synthesis Protocol and Mechanistic Insight

This compound is not a naturally occurring compound and must be prepared synthetically. A common and effective laboratory-scale synthesis involves the regioselective bromination of an aminopicolinate precursor.[5]

Experimental Protocol: Electrophilic Bromination

This protocol describes the synthesis starting from Methyl 3-aminopyridine-2-carboxylate.

Materials:

-

Methyl 3-aminopyridine-2-carboxylate

-

Sulfuric Acid (2M)

-

Bromine (Br₂)

-

Acetic Acid

-

Sodium Hydroxide (2N)

-

Water

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

Step-by-Step Procedure:

-

Dissolution: Dissolve Methyl 3-aminopyridine-2-carboxylate (1.0 eq) in a mixture of water and 2M sulfuric acid. Stir at room temperature until a clear solution is obtained.[5]

-

Causality Insight: The acidic medium protonates the pyridine nitrogen, which deactivates the ring towards electrophilic substitution. However, the powerful activating effect of the amino group at the 3-position directs the incoming electrophile (bromine). Sulfuric acid also ensures the starting material remains in solution.

-

-

Bromination: Slowly add a solution of bromine (1.0 eq) in acetic acid dropwise to the reaction mixture. Maintain the temperature at room temperature. Continue stirring for 4 hours after the addition is complete.[5]

-

Causality Insight: This is an electrophilic aromatic substitution. The amino group is a strong ortho-, para- director. The position para to the amine (the 6-position) is sterically accessible and electronically favored for substitution by the Br⁺ electrophile (generated from Br₂).

-

-

Neutralization & Precipitation: Upon reaction completion, carefully adjust the pH of the mixture to 6 using a 2N aqueous sodium hydroxide solution.[5]

-

Causality Insight: Neutralization deprotonates the product, significantly reducing its solubility in the aqueous medium and causing it to precipitate out as a solid. This step is critical for product isolation.

-

-

Extraction: Extract the aqueous phase twice with ethyl acetate. Combine the organic layers.[5]

-

Causality Insight: Although the product precipitates, some may remain dissolved. Extraction with an organic solvent like ethyl acetate ensures maximum recovery of the product from the aqueous phase.

-

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate. Filter and remove the solvent by evaporation under reduced pressure to yield the crude product.[5]

-

Causality Insight: Anhydrous sodium sulfate removes residual water from the organic phase, which could interfere with subsequent purification or characterization.

-

-

Purification: Purify the crude product by silica gel column chromatography, using dichloromethane as the eluent, to afford the final product as a white solid.[5]

-

Causality Insight: Chromatography separates the desired product from unreacted starting materials and any potential side products (e.g., dibrominated species), yielding a high-purity final compound.

-

Caption: High-level workflow for the synthesis of the title compound.

Chemical Reactivity and Applications in Development

The synthetic utility of this compound stems from the orthogonal reactivity of its three functional groups. This allows for sequential, selective modifications, making it a powerful scaffold for building molecular complexity. It is primarily used as an intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and potential agrochemicals.[3][6]

Key Reactive Sites

-

Bromo Group (C6-Position): This is the most versatile handle for diversification. The C-Br bond is a prime substrate for palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery.

-

Suzuki-Miyaura Coupling: Reacts with boronic acids or esters to form C-C bonds, enabling the introduction of various aryl, heteroaryl, or alkyl substituents.[8] This is a standard method for building biaryl structures common in pharmaceuticals.[9]

-

Buchwald-Hartwig Amination: Reacts with primary or secondary amines to form C-N bonds, creating more complex aniline or arylamine derivatives.[4][10] This reaction is one of the most powerful methods for constructing aryl-amine linkages.[11]

-

-

Amino Group (C3-Position): The primary amine is a potent nucleophile and can undergo a range of classical transformations.

-

Acylation/Sulfonylation: Reacts with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively.

-

Alkylation: Can be alkylated to form secondary or tertiary amines.

-

-

Methyl Ester Group (C2-Position): The ester can be readily modified.

-

Hydrolysis: Saponification with a base (e.g., NaOH, LiOH) converts the ester to the corresponding carboxylic acid, which can then be used in amide bond couplings (e.g., via EDC/HOBt).

-

Amidation: Can be directly converted to amides via reaction with amines, often at elevated temperatures or with specific catalysts.

-

Caption: Map of the key reactive sites and common synthetic transformations.

Role in Drug Discovery and Development

While specific commercial drugs directly citing this starting material are not prominently disclosed, the 6-bromo-aminopyridine scaffold is a well-established pharmacophore. For instance, related structures like 2-amino-5-methyl-6-bromopyridine are reported as key intermediates in the synthesis of drugs such as Lumacaftor (VX-809), used to treat cystic fibrosis.[12] Similarly, substituted aminopyridines are foundational to the synthesis of anti-HIV drugs like Nevirapine.[13][14] These examples underscore the strategic importance of this compound as a building block for accessing novel, biologically active chemical space. Its derivatives are frequently investigated in research programs targeting antimicrobial and anticancer agents.[6]

Spectroscopic Characterization

Confirmation of the compound's identity and purity is typically achieved through High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

¹H-NMR Data (300 MHz, CDCl₃): The proton NMR spectrum provides a clear signature that validates the structure.[11]

-

δ 7.32 (d, J = 8.71 Hz, 1H): This doublet corresponds to the proton at the C4 position of the pyridine ring. It is coupled to the proton at the C5 position.

-

δ 6.93 (d, J = 8.72 Hz, 1H): This doublet corresponds to the proton at the C5 position. It is coupled to the C4 proton, hence the similar coupling constant (J).

-

δ 5.81 (br s, 2H): A broad singlet integrating to two protons is characteristic of the primary amino (-NH₂) group. The broadness is due to quadrupole coupling with the nitrogen atom and potential hydrogen exchange.

-

δ 3.94 (s, 3H): This sharp singlet, integrating to three protons, is indicative of the methyl ester (-OCH₃) group.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are mandatory when handling this compound.

Table 3: GHS Hazard and Precautionary Information

| Category | Code(s) | Description | Source(s) |

|---|---|---|---|

| Pictogram | GHS07 (Exclamation Mark) | [5] | |

| Signal Word | Warning | [1][5] | |

| Hazard Statements | H302H315H319H335 | Harmful if swallowed.Causes skin irritation.Causes serious eye irritation.May cause respiratory irritation. | [1][2][5] |

| Precautionary Statements | P261P305 + P351 + P338 | Avoid breathing dust/fume/gas/mist/vapours/spray.IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[1][2][5] |

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area or a chemical fume hood.

-

Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

Storage:

-

Store in a tightly sealed container in a cool, dry place.[3]

-

Recommended long-term storage is at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[1][5][6]

Disposal:

-

Dispose of the chemical and its container in accordance with local, regional, and national hazardous waste regulations. Do not empty into drains.

Conclusion

This compound is a high-value synthetic intermediate whose strategic importance is defined by the versatile and orthogonal reactivity of its functional groups. Its utility in constructing complex molecular frameworks through robust and well-established synthetic methodologies, particularly palladium-catalyzed cross-coupling, positions it as a critical tool for researchers in drug discovery, medicinal chemistry, and materials science. This guide provides the foundational technical knowledge required for its safe and effective application in the laboratory.

References

- 1. methyl 3-amino-6-bromopyridine-2-carboxylate866775-09-9,Purity_Chiba Pharmaceutical Science and technology Co.,Ltd. [molbase.com]

- 2. This compound | 866775-09-9 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. 3-AMINO-6-BROMOPYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 866775-09-9 [chemicalbook.com]

- 6. China Customized 3-AMINO-6-BROMOPYRIDINE-2-CARBOXYLIC ACID METHYL ESTER 866775-09-9 Suppliers, Manufacturers - PUREST CHEMICAL [purestchem.com]

- 7. echemi.com [echemi.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 12. CN105348181A - Preparation method of 2-amino-5-methyl-6-bromopyridine - Google Patents [patents.google.com]

- 13. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]

- 14. CN100460394C - A kind of preparation method of 3-amino-4-picoline - Google Patents [patents.google.com]

Key characteristics of 3-amino-6-bromopyridine-2-carboxylic acid methyl ester

An In-Depth Technical Guide to 3-amino-6-bromopyridine-2-carboxylic acid methyl ester

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of 3-amino-6-bromopyridine-2-carboxylic acid methyl ester, a key heterocyclic building block for professionals in pharmaceutical research and organic synthesis. We will move beyond a simple recitation of data, focusing instead on the practical synthesis, reactivity, and strategic application of this versatile intermediate, grounded in established scientific principles.

Core Molecular Profile and Physicochemical Properties

3-Amino-6-bromopyridine-2-carboxylic acid methyl ester, also known by its synonym Methyl 3-amino-6-bromopicolinate, is a polysubstituted pyridine derivative.[1] Its structure features a pyridine ring functionalized with an amino group, a bromine atom, and a methyl ester, creating a molecule with multiple reactive sites. This strategic arrangement of functional groups makes it a highly valuable precursor in the synthesis of more complex molecular architectures, particularly in the field of medicinal chemistry. Pyridine carboxylic acid isomers and their derivatives are recognized as "privileged scaffolds" due to their frequent appearance in a wide array of approved drugs targeting conditions from cancer to infectious diseases.[2][3]

The fundamental properties of this compound are summarized below, providing a clear data-centric foundation for its use in a laboratory setting.

| Property | Value | Source |

| CAS Number | 866775-09-9 | [4][5][6] |

| Molecular Formula | C₇H₇BrN₂O₂ | [5][6] |

| Molecular Weight | 231.05 g/mol | [5][6] |

| Appearance | White solid | [4] |

| Predicted Density | 1.662 ± 0.06 g/cm³ | [5] |

| Predicted Boiling Point | 353.4 ± 37.0 °C | [5] |

Below is a 2D representation of the molecule's structure.

References

- 1. echemi.com [echemi.com]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-AMINO-6-BROMOPYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 866775-09-9 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. China Customized 3-AMINO-6-BROMOPYRIDINE-2-CARBOXYLIC ACID METHYL ESTER 866775-09-9 Suppliers, Manufacturers - PUREST CHEMICAL [purestchem.com]

A Senior Application Scientist's Guide to Methyl 3-amino-6-bromopicolinate: Sourcing, Synthesis, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-amino-6-bromopicolinate (CAS No. 866775-09-9) is a strategically important heterocyclic building block in modern medicinal chemistry and organic synthesis. Its unique trifunctionalized pyridine core, featuring an amino group, a bromine atom, and a methyl ester, offers multiple reaction sites for derivatization. This guide provides an in-depth analysis of its commercial availability, presents a comparative overview of key suppliers, and discusses its pivotal role as a synthetic intermediate. We will explore the causality behind its use in constructing complex molecular architectures and provide a conceptual framework for its application in cross-coupling reactions, a cornerstone of modern drug discovery.

Core Compound Analysis: this compound

Chemical Identity and Properties

This compound is a substituted pyridine derivative. The precise arrangement of its functional groups—an amine at the 3-position, bromine at the 6-position, and a methyl carboxylate at the 2-position—makes it a highly versatile reagent.

-

IUPAC Name: methyl 3-amino-6-bromopyridine-2-carboxylate[1]

-

Molecular Formula: C₇H₇BrN₂O₂[1]

-

Molecular Weight: 231.05 g/mol [1]

-

Physical Form: Solid

-

Storage Conditions: Recommended storage is at 2-8°C in an inert atmosphere, protected from light[1]. This is critical because amino-substituted pyridines can be sensitive to oxidation and light-induced degradation over time, ensuring long-term purity and reactivity.

Significance in Research and Development

The value of this compound lies in its capacity for selective, sequential modification. The bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. The amino group can be acylated, alkylated, or used in cyclization reactions, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. This multi-faceted reactivity allows researchers to rapidly generate libraries of complex molecules from a single, readily available starting material, accelerating the drug discovery process. It is frequently used as an intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs)[2].

Commercial Availability and Supplier Overview

This compound is available from several chemical suppliers, typically on a research scale (milligrams to grams). When sourcing this compound, researchers must prioritize purity and reliable documentation, such as a Certificate of Analysis (CoA), to ensure reproducibility in their experiments.

Comparative Supplier Data

The following table summarizes the offerings from prominent suppliers based on publicly available data. Pricing is subject to change and should be verified on the respective supplier websites.

| Supplier | CAS Number | Purity | Available Quantities | Price (USD) | Notes |

| Sigma-Aldrich (via Ambeed, Inc.) | 866775-09-9 | 97% | 100 mg, 250 mg, 1 g | $25.30, $50.60, $63.25 | Ships in 5 days from partner. |

| ChemScene | 866775-09-9 | ≥97% | Inquire for details | Inquire for details | Recommended storage at 4°C, protected from light[1]. |

| Watson International | 866775-09-9 | 98% min | Inquire for details | Inquire for details | Identified by HNMR and HPLC[2]. |

Critical Considerations for Procurement

-

Purity Verification: Always request the lot-specific CoA. A purity of ≥97% is standard for this type of building block[1]. Impurities, particularly isomers like Methyl 6-amino-3-bromopicolinate (CAS 178876-83-0), could significantly impact the outcome of subsequent reactions.

-

Batch-to-Batch Consistency: For long-term projects or scale-up operations, ensuring consistency between batches is paramount. Discussing this with the supplier beforehand can prevent costly delays.

-

Safety Documentation: A comprehensive Safety Data Sheet (SDS) is mandatory. This compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1].

Synthetic Utility and Application Protocols

The primary application of this compound is as a scaffold for building more complex molecules. The differential reactivity of its functional groups is the key to its utility.

Logical Flow of Synthetic Transformations

The following diagram illustrates a typical synthetic workflow. The bromine atom at the C6 position is ideal for a Suzuki coupling reaction to introduce a new carbon-carbon bond. This is often performed first as palladium catalysis conditions can be harsh and may not be compatible with functional groups introduced later. Subsequently, the amine at the C3 position can be functionalized, for example, via amide bond formation.

Caption: Synthetic utility of this compound.

Conceptual Protocol: Suzuki Cross-Coupling

This protocol describes a general, self-validating procedure for a Suzuki cross-coupling reaction using this compound. The success of the reaction is validated by the consumption of the starting material and the appearance of a new, more non-polar product spot by Thin Layer Chromatography (TLC), and confirmed by LC-MS analysis.

Objective: To synthesize a 6-aryl-3-aminopicolinate derivative.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and the base. The use of a flame-dried flask and subsequent inert atmosphere is critical because palladium catalysts, particularly in their Pd(0) state, are oxygen-sensitive.

-

Degassing: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. Degassing the solvent by bubbling inert gas through it before addition is also crucial to remove dissolved oxygen, which can deactivate the catalyst.

-

Reagent Addition: Add the palladium catalyst to the flask under a positive flow of inert gas. Then, add the degassed solvent mixture via syringe.

-

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously. The reaction progress should be monitored.

-

Monitoring: After 2-4 hours (or until completion), take a small aliquot from the reaction mixture. Dilute it and spot it on a TLC plate against the starting material. The disappearance of the starting material and the appearance of a new product spot indicates reaction progression. An LC-MS of the aliquot will confirm the mass of the desired product.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. The aqueous washes remove the inorganic base and salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the pure 6-aryl derivative.

Conclusion

This compound is a commercially accessible and highly valuable building block for chemical synthesis. Its well-defined reactive sites allow for predictable and selective functionalization, making it an ideal starting point for the synthesis of novel compounds in pharmaceutical and materials science research. Researchers sourcing this compound should prioritize suppliers who provide comprehensive analytical data to ensure the integrity and reproducibility of their synthetic endeavors. The strategic application of modern synthetic methods, such as the Suzuki coupling, unlocks the full potential of this versatile intermediate.

References

An In-depth Technical Guide to the Safe Handling of Methyl 3-amino-6-bromopicolinate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule for a Culture of Safety

Methyl 3-amino-6-bromopicolinate (CAS No. 866775-09-9) is a halogenated aminopyridine derivative increasingly utilized as a key building block in medicinal chemistry and drug discovery. Its unique trifunctional nature—a pyridine core, an amine substituent, and a bromine atom—renders it a versatile synthon for creating complex molecular architectures. However, these same reactive functionalities necessitate a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide moves beyond a simple recitation of safety data sheet (SDS) information. It is designed to provide senior researchers and drug development professionals with the scientific rationale behind the recommended handling precautions. By understanding the chemical causality of the hazards associated with this compound, laboratory personnel can cultivate a proactive safety culture, minimizing risks and ensuring both personal and environmental well-being. We will delve into its toxicological profile based on its chemical class, outline detailed handling and emergency procedures, and provide a framework for its responsible disposal.

Section 1: Physicochemical and Toxicological Profile

This compound is a solid at room temperature. A thorough understanding of its properties is the foundation of a robust safety assessment.

| Property | Value | Source |

| CAS Number | 866775-09-9 | |

| Molecular Formula | C₇H₇BrN₂O₂ | |

| Molecular Weight | 231.05 g/mol | |

| Physical Form | Solid | |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. |

GHS Hazard Identification

Globally Harmonized System (GHS) classifications provide a standardized understanding of the primary hazards.

| Hazard Statement | Classification | Implication |

| H315 | Causes skin irritation | Direct contact with the skin is likely to cause inflammation, redness, and discomfort.[1] |

| H319 | Causes serious eye irritation | Direct contact with the eyes can result in significant, potentially damaging, irritation.[1] |

| H335 | May cause respiratory irritation | Inhalation of dust or aerosols can irritate the respiratory tract. |

| H302 | Harmful if swallowed | Ingestion of the compound can lead to adverse health effects. |

Source: Ambeed, via Sigma-Aldrich, AK Scientific, Inc.[1]

Toxicological Assessment: An Evidence-Based Approach

While specific toxicological data for this compound is not extensively published, a reliable risk assessment can be formulated by examining the toxicological profiles of structurally related compounds, namely aminopyridines.

Aminopyridines as a class are known to be readily absorbed through the skin and gastrointestinal tract and are distributed throughout the body, including the brain.[2] They are recognized for their acute toxicity, with some exhibiting convulsant properties by blocking K+ channels.[2] For instance, 2-aminopyridine is considered toxic by all routes of exposure and is a severe skin and eye irritant.[2] The intraperitoneal LD50 of 3-aminopyridine in mice is reported as 28 mg/kg, indicating significant toxicity.[2]

Given these precedents, it is prudent to handle this compound with a high degree of caution, assuming it possesses similar toxic potential to other aminopyridines. Chronic exposure to related compounds has been linked to effects on the liver and brain.[3]

Section 2: Laboratory Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential when working with this compound.

Engineering Controls: The First Line of Defense